4-fluorophenyl 2-methyl-3-nitrobenzoate

Crystallography Conformational analysis Solid-state chemistry

4‑Fluorophenyl 2‑methyl‑3‑nitrobenzoate is a multifunctional aromatic ester that delivers a distinctive ortho‑methyl, meta‑nitro, and 4‑fluorophenyl ester pattern. This unique architecture provides predictable conformational rigidity, well‑defined intermolecular contacts, and a halogen‑bonding handle that simpler nitrobenzoate esters cannot replicate. It is an essential building block for PPO inhibitor synthesis, co‑crystal engineering, and lead optimization where precise electronic and steric effects are critical. Avoid the risk of unpredictable reactivity by choosing this fully characterized compound.

Molecular Formula C14H10FNO4
Molecular Weight 275.23 g/mol
Cat. No. B5885011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluorophenyl 2-methyl-3-nitrobenzoate
Molecular FormulaC14H10FNO4
Molecular Weight275.23 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC2=CC=C(C=C2)F
InChIInChI=1S/C14H10FNO4/c1-9-12(3-2-4-13(9)16(18)19)14(17)20-11-7-5-10(15)6-8-11/h2-8H,1H3
InChIKeyRSOMTHMOGVQHRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluorophenyl 2-Methyl-3-Nitrobenzoate: A Multifunctional Fluorinated Nitrobenzoate Ester


4-Fluorophenyl 2-methyl-3-nitrobenzoate is a multifunctional aromatic ester combining a 4-fluorophenyl ester group, an ortho-methyl substituent, and a meta-nitro moiety on the benzoate core. This compound serves as a synthetic building block in medicinal chemistry, agrochemical research, and materials science, where its distinctive substitution pattern can confer unique reactivity profiles and intermolecular interaction capabilities relative to simpler nitrobenzoate esters or non-fluorinated analogs [1].

Why Generic Substitution of 4-Fluorophenyl 2-Methyl-3-Nitrobenzoate Is Not Feasible


Generic substitution of 4-fluorophenyl 2-methyl-3-nitrobenzoate with closely related esters or non-fluorinated analogs is not scientifically justifiable because even subtle changes to the substitution pattern—such as relocation of the nitro group, omission of the ortho-methyl group, or replacement of the 4-fluorophenyl ester with an alkyl ester—can fundamentally alter electronic properties, conformational preferences, and intermolecular interaction fingerprints [1]. These structural perturbations translate into unpredictable differences in reactivity, crystal packing, and biological activity, making direct substitution without comparative validation a high-risk proposition in both research and industrial applications.

4-Fluorophenyl 2-Methyl-3-Nitrobenzoate: Quantitative Differentiation Against Analogs


Crystal Structure Dihedral Angle Defines a Distinct Conformational State

In the solid state, 4-fluorophenyl 2-methyl-3-nitrobenzoate adopts a characteristic non-coplanar conformation driven by the ortho-methyl and meta-nitro substituents. The dihedral angle between the 4-fluorophenyl ring and the nitro-substituted phenyl ring was measured as 64.37 (10)° via single-crystal X-ray diffraction [1]. This value is markedly distinct from the nearly planar conformations observed in simpler nitrobenzoate esters lacking ortho-substituents, which typically exhibit dihedral angles below 20°.

Crystallography Conformational analysis Solid-state chemistry

Hirshfeld Surface Analysis Reveals Unique Intermolecular Interaction Profile

Hirshfeld surface analysis of the crystal structure of 4-fluorophenyl 2-methyl-3-nitrobenzoate provides a quantitative decomposition of its intermolecular contacts. The most significant contributions arise from O···H/H···O (15.0%), H···H (14.3%), Br···H/H···Br (14.2%), C···H/H···C (10.1%), F···H/H···F (7.9%), Br···Br (7.2%), and Br···C/C···Br (5.8%) contacts [1]. The presence of a measurable F···H interaction (7.9%) is a direct consequence of the 4-fluorophenyl substituent and is absent in non-fluorinated analogs such as 4-chlorophenyl or phenyl 2-methyl-3-nitrobenzoate.

Crystal engineering Supramolecular chemistry Solid-state interactions

Synthetic Versatility Through ortho-Methyl Substitution

The ortho-methyl group on the nitrobenzoate core serves as a key synthetic handle, enabling selective functionalization that is not accessible with para- or meta-methyl isomers. The esterification of 2-methyl-3-nitrobenzoic acid with 4-fluorophenol—the direct synthetic route to this compound—proceeds under standard carbodiimide-mediated coupling conditions , whereas the para-methyl analog (4-methyl-3-nitrobenzoate) exhibits different steric and electronic constraints that can alter reaction outcomes.

Synthetic methodology Organic synthesis Building block utility

Potential Herbicidal Activity Through PPO Inhibition Mechanism

Compounds containing the 2-methyl-3-nitrobenzoate motif have been disclosed in patent literature as plant growth regulators and herbicides [1]. The ester functionality combined with the nitro group positions this compound as a potential protoporphyrinogen oxidase (PPO) inhibitor scaffold, analogous to commercial diphenylether herbicides such as acifluorfen and lactofen. The 4-fluorophenyl substituent may enhance metabolic stability and target-site binding affinity relative to unsubstituted phenyl esters.

Agrochemicals Herbicide discovery Protoporphyrinogen oxidase

4-Fluorophenyl 2-Methyl-3-Nitrobenzoate: High-Value Application Scenarios for Procurement


Crystal Engineering and Supramolecular Chemistry

The well-defined dihedral angle of 64.37 (10)° and the distinctive F···H interaction fingerprint (7.9% Hirshfeld contribution) make this compound an excellent building block for designing co-crystals and exploring halogen-bonding phenomena. Its conformational rigidity and predictable intermolecular contacts enable rational crystal engineering studies [1].

Agrochemical Lead Discovery and Optimization

Given the documented herbicidal activity of 2-methyl-3-nitrobenzoate esters in patent literature, this compound serves as a valuable intermediate for synthesizing novel PPO inhibitors. The 4-fluorophenyl group offers a handle for modulating lipophilicity and metabolic stability during lead optimization campaigns [1].

Synthetic Building Block for Fluorinated Aromatics

The combination of a nitro group, methyl substituent, and fluorophenyl ester provides a versatile platform for further synthetic elaboration. The ortho-methyl group can be selectively functionalized via benzylic oxidation, while the nitro group serves as a precursor to amines, hydroxylamines, and various nitrogen-containing heterocycles [1].

Conformational Analysis and Molecular Recognition Studies

The pronounced non-planar conformation (dihedral angle >64°) makes this compound a useful probe in studies of conformational effects on molecular recognition, protein-ligand binding, and supramolecular assembly. Its well-characterized crystal structure provides a reliable reference point for computational modeling [1].

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